2-(hydroxymethyl)cyclopropane-1-carbonitrile,cis

説明

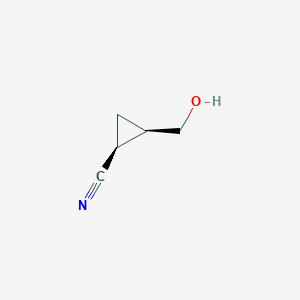

2-(hydroxymethyl)cyclopropane-1-carbonitrile,cis is a chiral cyclopropane derivative with a hydroxymethyl group and a nitrile group attached to the cyclopropane ring

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(hydroxymethyl)cyclopropane-1-carbonitrile,cis typically involves the cyclopropanation of suitable precursors followed by functional group modifications. One common method involves the reaction of an alkene with a diazo compound in the presence of a transition metal catalyst to form the cyclopropane ring. Subsequent functionalization steps introduce the hydroxymethyl and nitrile groups under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve scalable processes such as continuous flow synthesis, which allows for efficient and consistent production. Optimization of reaction parameters, such as temperature, pressure, and catalyst concentration, is crucial for achieving high yields and purity.

化学反応の分析

Types of Reactions

2-(hydroxymethyl)cyclopropane-1-carbonitrile,cis undergoes various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to form aldehydes or carboxylic acids.

Reduction: The nitrile group can be reduced to primary amines.

Substitution: The hydroxymethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) with a metal catalyst are used.

Substitution: Nucleophiles such as halides and alkoxides can be used under basic conditions.

Major Products Formed

Oxidation: Aldehydes and carboxylic acids.

Reduction: Primary amines.

Substitution: Various substituted cyclopropane derivatives.

科学的研究の応用

2-(Hydroxymethyl)cyclopropane-1-carbonitrile,cis is a chiral cyclopropane derivative that contains both a hydroxymethyl and a nitrile group attached to the cyclopropane ring. It has the molecular formula and a molecular weight of 97.12 g/mol . This compound is also known as (1S,2R)-2-(hydroxymethyl)cyclopropane-1-carbonitrile .

Scientific Research Applications

This compound has applications across chemistry, biology, medicine, and industry.

Chemistry

- It serves as a building block in the synthesis of complex organic molecules.

-

It is used for stereospecific conversion of alkenes into cyclopropane .

Biology - It is investigated for its potential as a bioactive compound in drug discovery.

-

The compound's mechanism of action includes hydrogen bonding, metal ion coordination, and enzyme inhibition.

Medicine -

It is explored for potential therapeutic properties, including anti-inflammatory and anticancer activities.

- It can induce apoptosis in cancer cell lines such as A375 (human melanoma), Hela (cervical cancer), and A549 (lung cancer). In vitro assays reveal it can significantly inhibit cell proliferation, with IC50 values reported in the low micromolar range (e.g., IC50 < 10 µM for A375), demonstrating potent cytotoxicity.

- Studies suggest it possesses anti-inflammatory properties and can modulate inflammatory pathways, making it a potential candidate for therapeutic applications in inflammatory diseases.

Industry

- It is utilized in the production of specialty chemicals and materials.

Chemical Reactions

This compound can undergo several types of chemical reactions:

- Oxidation: The hydroxymethyl group can be oxidized to form aldehydes or carboxylic acids. Common oxidizing agents include potassium permanganate () and chromium trioxide ().

- Reduction: The nitrile group can be reduced to primary amines. Reducing agents such as lithium aluminum hydride () and hydrogen gas () with a metal catalyst are used.

- Substitution: The hydroxymethyl group can participate in nucleophilic substitution reactions. Nucleophiles such as halides and alkoxides can be used under basic conditions.

Biological Activities

2-(Hydroxymethyl)cyclopropane-1-carbonitrile, cis exhibits several biological activities:

Anticancer Activity: Studies have demonstrated its ability to induce apoptosis in various cancer cell lines, including A375 (human melanoma), Hela (cervical cancer), and A549 (lung cancer). In vitro assays show significant inhibition of cell proliferation, with IC50 values reported in the low micromolar range (IC50 < 10 µM for A375), indicating potent cytotoxicity.

Anti-inflammatory Effects: Preliminary studies suggest that this compound may possess anti-inflammatory properties due to its structural components that allow it to modulate inflammatory pathways, potentially making it a candidate for therapeutic applications in inflammatory diseases.

作用機序

The mechanism of action of 2-(hydroxymethyl)cyclopropane-1-carbonitrile,cis involves its interaction with specific molecular targets. The hydroxymethyl and nitrile groups can form hydrogen bonds and coordinate with metal ions, influencing the compound’s reactivity and biological activity. Pathways involved may include enzyme inhibition or activation, receptor binding, and modulation of cellular signaling processes.

類似化合物との比較

Similar Compounds

(1R,2S)-2-(Hydroxymethyl)cyclopropane-1-carbonitrile: A stereoisomer with different spatial arrangement of functional groups.

Cyclopropane-1-carbonitrile: Lacks the hydroxymethyl group, resulting in different reactivity and applications.

2-(Hydroxymethyl)cyclopropane-1-carboxylic acid: Contains a carboxylic acid group instead of a nitrile group.

Uniqueness

2-(hydroxymethyl)cyclopropane-1-carbonitrile,cis is unique due to its specific stereochemistry and combination of functional groups, which confer distinct chemical and biological properties. Its chiral nature allows for enantioselective interactions in biological systems, making it a valuable compound for research and development.

生物活性

2-(Hydroxymethyl)cyclopropane-1-carbonitrile, cis (CAS No. 156742-97-1), is a cyclopropane derivative that has garnered interest in the fields of medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

2-(Hydroxymethyl)cyclopropane-1-carbonitrile, cis contains a hydroxymethyl group and a nitrile group, which contribute to its reactivity and interaction with biological targets. The compound's mechanism of action primarily involves:

- Hydrogen Bonding : The hydroxymethyl and nitrile groups can form hydrogen bonds with various biomolecules.

- Metal Ion Coordination : The nitrile group may interact with metal ions, influencing enzymatic activities.

- Enzyme Inhibition : Potential pathways include the inhibition or activation of enzymes involved in cellular signaling processes.

Biological Activities

Research indicates that 2-(hydroxymethyl)cyclopropane-1-carbonitrile, cis exhibits several biological activities:

Anticancer Activity

The compound has been investigated for its anticancer properties. Studies demonstrate its ability to induce apoptosis in various cancer cell lines:

- Cell Lines Tested :

- A375 (human melanoma)

- Hela (cervical cancer)

- A549 (lung cancer)

In vitro assays show that the compound can inhibit cell proliferation significantly, with IC50 values reported in the low micromolar range (e.g., IC50 < 10 µM for A375) indicating potent cytotoxicity .

Anti-inflammatory Effects

Preliminary studies suggest that this compound may possess anti-inflammatory properties. Its structural components allow it to modulate inflammatory pathways, potentially making it a candidate for therapeutic applications in inflammatory diseases .

Comparative Analysis

To understand the uniqueness of 2-(hydroxymethyl)cyclopropane-1-carbonitrile, cis, it is beneficial to compare it with similar compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| (1R,2S)-2-(Hydroxymethyl)cyclopropane-1-carbonitrile | Stereoisomer | Varying reactivity |

| Cyclopropane-1-carbonitrile | Lacks hydroxymethyl group | Reduced bioactivity |

| 2-(Hydroxymethyl)cyclopropane-1-carboxylic acid | Contains carboxylic acid | Different pharmacological profile |

This comparison highlights the distinct biological properties attributed to the specific functional groups and stereochemistry of 2-(hydroxymethyl)cyclopropane-1-carbonitrile, cis.

Study 1: Anticancer Efficacy

In a study published in MDPI, researchers evaluated the cytotoxic effects of various derivatives of cyclopropane compounds on human cancer cell lines. The results indicated that 2-(hydroxymethyl)cyclopropane-1-carbonitrile, cis exhibited significant antiproliferative effects, particularly against A375 cells, with an IC50 value of approximately 5.7 µM .

Study 2: Mechanistic Insights

Another study focused on the molecular mechanisms underlying the anticancer activity of this compound. It was found that treatment led to cell cycle arrest at the G2/M phase, suggesting a disruption in normal cell division processes. This was evidenced by increased levels of cells in the G2/M phase post-treatment .

特性

IUPAC Name |

(1S,2R)-2-(hydroxymethyl)cyclopropane-1-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7NO/c6-2-4-1-5(4)3-7/h4-5,7H,1,3H2/t4-,5+/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRFBEHLXLHSHMV-UHNVWZDZSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C1C#N)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@H]1C#N)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

97.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。